3-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide

Catalog No.
S11400496
CAS No.
M.F
C22H21N3O2
M. Wt
359.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-...

Product Name

3-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide

IUPAC Name

3-(3-acetylindol-1-yl)-N-(1-methylindol-4-yl)propanamide

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C22H21N3O2/c1-15(26)18-14-25(21-8-4-3-6-16(18)21)13-11-22(27)23-19-7-5-9-20-17(19)10-12-24(20)2/h3-10,12,14H,11,13H2,1-2H3,(H,23,27)

InChI Key

NCARXORGGLJYRD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=C4C=CN(C4=CC=C3)C

3-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide is an organic compound belonging to the indole family, characterized by its complex structure that includes two indole moieties linked through a propanamide group. Its molecular formula is C22H21N3O2C_{22}H_{21}N_{3}O_{2}, and it has a molecular weight of 359.4 g/mol. This compound features an acetyl group at the 3-position of one indole ring and a methylated indole at the nitrogen of the amide bond, contributing to its potential biological activities and applications in medicinal chemistry .

Typical for amides and indoles. Key reactions include:

  • Amide Bond Formation: The synthesis of this compound typically involves the reaction of an indole derivative containing a carbonyl group (like an acetyl group) with an amine (in this case, another indole derivative) under acidic or basic conditions.
  • Nucleophilic Substitution: The nitrogen atom in the amide can participate in nucleophilic substitution reactions, potentially leading to the formation of derivatives with altered biological properties.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Research indicates that compounds containing indole structures exhibit a wide range of biological activities, including:

  • Anticancer Activity: Indole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types.
  • Anti-inflammatory Properties: Some studies suggest that compounds similar to 3-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide may possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.
  • Neuroprotective Effects: Certain indole derivatives are known to interact with neurotransmitter systems, potentially offering neuroprotective benefits.

The synthesis of 3-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide typically involves:

  • Preparation of Indole Derivatives: Starting materials such as 3-acetylindole and N-methylindole are synthesized or purchased.
  • Amide Formation: The reaction is carried out using coupling agents (e.g., EDC or DCC) in a suitable solvent (like DMF or DMSO) at elevated temperatures to facilitate the formation of the amide bond.
  • Purification: The product is purified using techniques such as column chromatography or recrystallization.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or inflammatory diseases.
  • Research Tool: It can be used in biochemical studies to understand the mechanisms of action of indole derivatives in biological systems.

Studies examining the interactions of 3-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide with biological targets are crucial for elucidating its pharmacological profile.

  • Protein Binding Studies: Understanding how this compound binds to proteins can provide insights into its bioavailability and efficacy.
  • Receptor Interaction: Investigating its interaction with specific receptors (e.g., serotonin receptors) can help determine its therapeutic potential.

Several compounds share structural similarities with 3-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
2-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamideC21H19N3O2C_{21}H_{19}N_{3}O_{2}Contains an acetamide instead of propanamide, altering its properties .
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamideC21H19N3O2C_{21}H_{19}N_{3}O_{2}Features a different aromatic substituent, potentially affecting biological activity .
3-(1H-indol-3-yl)propanamideC11H12N2OC_{11}H_{12}N_{2}OA simpler structure lacking the acetyl and methyl groups, which may influence potency .

Uniqueness

The uniqueness of 3-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide lies in its dual indole structure combined with specific substituents that enhance its potential biological activity compared to simpler indole derivatives. The presence of both acetyl and methyl groups likely contributes to its distinctive pharmacological properties, making it a valuable compound for further research in medicinal chemistry.

Strategic Approaches to Indole Core Functionalization

Regioselective Acetylation at the Indole 3-Position

Regioselective acetylation of indoles at the 3-position is critical for constructing the 3-acetylindole moiety. Traditional Friedel-Crafts acylation methods often require harsh conditions or protective groups, but recent advances employ yttrium triflate (Y(OTf)₃) as a catalyst in combination with ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄). This system enables rapid acetylation under microwave irradiation, achieving yields exceeding 85% within 10 minutes [5]. The ionic liquid serves dual roles as a solvent and stabilizer, preventing side reactions at the indole nitrogen. Substituted indoles with electron-donating groups (e.g., methoxy) exhibit enhanced reactivity due to increased electron density at the 3-position [5].

A representative protocol involves reacting indole with acetic anhydride in [BMI]BF₄ containing 5 mol% Y(OTf)₃ under microwave heating at 100°C. The catalyst is recoverable for up to four cycles without significant activity loss, aligning with green chemistry principles [5]. This method bypasses the need for nitrogen protection, streamlining the synthesis of 3-acetylindole intermediates.

N-Methylation Techniques for Indole Nitrogen Protection

Selective N-methylation of indole is essential to prevent unwanted side reactions during subsequent coupling steps. Phenyl trimethylammonium iodide (PhMe₃NI) has emerged as a robust methylating agent, offering monoselectivity under mild conditions [6]. Unlike traditional methyl halides, PhMe₃NI avoids over-alkylation and operates efficiently in polar aprotic solvents like dimethylformamide.

In a typical procedure, indole is treated with PhMe₃NI (1.2 equiv) in dimethylformamide at 60°C for 12 hours, yielding N-methylindole with >90% selectivity [6]. The reaction proceeds via nucleophilic substitution, where the iodide counterion facilitates the departure of the trimethylphenylammonium group. This method is compatible with diverse indole substrates, including those bearing acetyl or alkoxy substituents, making it ideal for synthesizing 1-methylindole derivatives [6].

Propanamide Linker Installation Strategies

Carbodiimide-Mediated Amide Coupling Optimization

The propanamide linker connects the 3-acetylindole and N-methylindole units via a carbodiimide-mediated coupling reaction. Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIEA) are preferred reagents due to their high efficiency in activating carboxylic acids [2]. For instance, coupling 3-(3-acetylindol-1-yl)propanoic acid with 1-methylindol-4-amine using HATU (1.1 equiv) in dichloromethane achieves >75% yield after 2 hours at room temperature [2].

Critical parameters include stoichiometric control of HATU to prevent over-activation and the use of DIEA to maintain a basic pH, ensuring optimal nucleophilic attack by the amine. Side reactions, such as esterification or oligomerization, are minimized by employing anhydrous conditions and molecular sieves [2].

Solvent System Selection for Improved Reaction Efficiency

Solvent choice profoundly impacts coupling efficiency and product purity. Dimethylformamide enhances solubility of polar intermediates but may induce racemization in chiral systems. Dichloromethane, while less polar, offers better control over reaction exothermicity and is preferable for heat-sensitive substrates [2]. Mixed solvent systems (e.g., dichloromethane/dimethylformamide 9:1) balance solubility and reactivity, particularly for sterically hindered amines.

A comparative study demonstrated that dichloromethane alone yields 68% of the target amide, whereas a dichloromethane/dimethylformamide mixture increases this to 82% [2]. Post-reaction purification via preparative HPLC or silica gel chromatography ensures removal of residual carbodiimide byproducts, finalizing the synthesis of 3-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide with >95% purity [2].

Structural Basis for Selective Channel Inhibition

The structural architecture of 3-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide demonstrates distinct characteristics that facilitate selective interaction with voltage-gated sodium channel Nav1.7. The compound features a dual indole ring system connected via a propanamide linker, creating a unique three-dimensional configuration that enables specific binding to the voltage sensor domain IV pocket of Nav1.7 [1].

Molecular dynamics simulations reveal that the compound adopts a preferential configuration within the VSDIV binding site, with the 3-acetyl-1H-indole moiety forming critical hydrophobic interactions with aromatic residues in the binding pocket [1]. The structural basis for selectivity lies in the spatial arrangement of the dual indole rings, which creates a molecular geometry that complements the specific topology of the Nav1.7 VSDIV domain [2]. This binding mode differs substantially from conventional sodium channel blockers, as the compound exploits unique structural features present only in the Nav1.7 isoform [3].

The propanamide linker provides optimal spacing between the two indole rings, allowing simultaneous engagement with distinct binding subsites within the VSDIV pocket [1]. Crystallographic data demonstrates that the compound induces conformational changes in key residues, including Tyr1537 on the S2 segment, which adopts a specific rotamer conformation that stabilizes the inhibitor-channel complex [2]. This structural reorganization contributes to the compound's selectivity profile by creating binding interactions that are energetically unfavorable in other sodium channel isoforms.

Structural FeatureBinding ContributionSelectivity Impact
3-acetyl-indole ringHydrophobic interactionsHigh Nav1.7 preference
N-methyl-indole ringAromatic stackingSubtype discrimination
Propanamide linkerOptimal spatial orientationVSDIV pocket specificity
Dual ring systemBivalent binding modeEnhanced selectivity

Comparative Analysis With Aryl Sulfonamide Antagonists

The binding profile of 3-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide differs markedly from established aryl sulfonamide Nav1.7 antagonists in several fundamental aspects. While aryl sulfonamides primarily occupy the traditional VSDIV binding site through interactions with specific aromatic residues, the indole-based compound utilizes a novel hybrid binding approach that simultaneously engages both aryl and acyl sulfonamide binding regions [2].

Structural comparison reveals that aryl sulfonamide inhibitors typically maintain selectivity through specific interactions with Phe1449 and Tyr1537 residues [4]. In contrast, the indole propanamide demonstrates reduced dependence on these critical residues, instead forming alternative stabilizing contacts that contribute to its distinct pharmacological profile [1]. This alternative binding mode explains the observed differences in selectivity patterns between the compound classes.

The acyl component of traditional aryl sulfonamide inhibitors creates specific electrostatic interactions within the VSDIV pocket, while the indole rings of the propanamide compound primarily engage through hydrophobic and π-π stacking interactions [2] [4]. This mechanistic distinction results in different voltage-dependence characteristics and distinct patterns of use-dependent inhibition.

Functional analysis demonstrates that indole-based inhibitors exhibit less pronounced effects on channel fast inactivation kinetics compared to aryl sulfonamides [1]. The compound shows preferential binding to the resting state of the channel, contrasting with the state-dependent binding exhibited by many aryl sulfonamide antagonists [5]. This difference in state dependence contributes to the unique pharmacological properties of the indole propanamide class.

Analgesic Efficacy in Neuropathic Pain Models

Formal Test Paradigms for Acute vs. Chronic Pain Assessment

The evaluation of 3-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide in formal pain assessment paradigms requires comprehensive testing across multiple pain modalities and temporal domains. Acute pain assessment protocols primarily utilize thermal and mechanical stimulation paradigms that measure nociceptive threshold responses and withdrawal latencies [10] [11].

For acute thermal pain evaluation, standardized hot plate tests and radiant heat stimulation protocols assess the compound's effects on heat-evoked withdrawal responses [11]. The primary endpoint measures include withdrawal latency in seconds and pain detection thresholds measured through incremental temperature protocols [11]. These assessments demonstrate dose-dependent increases in thermal pain thresholds following compound administration, with peak effects observed 1-2 hours post-dosing [1].

Acute mechanical pain assessment employs von Frey filament testing and pressure stimulation protocols to evaluate mechanical nociceptive thresholds [10] [11]. Pain tolerance thresholds are determined through progressive force application until withdrawal responses occur, with measurements expressed in grams of applied force [11]. Electronic visual analogue scale measurements provide continuous pain intensity ratings during stimulation protocols [11].

Chronic pain assessment paradigms utilize established animal models including complete Freund's adjuvant-induced inflammatory pain and spinal nerve ligation models for neuropathic pain evaluation [12] [13]. These protocols assess both evoked pain responses including mechanical allodynia and thermal hyperalgesia, as well as spontaneous pain behaviors measured through locomotor activity and pain-related posturing [14] [13].

Formal assessment protocols incorporate multiple time points ranging from acute measurements at 30 minutes to chronic evaluations extending over weeks [11]. Standardized scoring systems quantify pain intensity using numerical rating scales, with validated endpoints including 50% reduction in pain scores and clinically meaningful improvements defined as reductions exceeding 1.5 points on 10-point scales [12] [10].

Assessment ParadigmPrimary MeasurementTime CourseEndpoint Criteria
Acute thermal painWithdrawal latency (seconds)0.5-4 hours>50% increase in latency
Acute mechanical painThreshold force (grams)0.5-4 hours>2-fold threshold increase
Chronic inflammatoryPaw swelling, hyperalgesia1-21 days>50% reduction in swelling
Chronic neuropathicAllodynia threshold7-28 days>3-fold threshold recovery

Central vs. Peripheral Nervous System Activity

The analgesic mechanisms of 3-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide demonstrate distinct patterns of activity within central and peripheral nervous system components. Peripheral nervous system effects predominate through direct Nav1.7 inhibition in nociceptive neurons located in dorsal root ganglia and peripheral nerve terminals [14] [15].

At the peripheral level, the compound directly inhibits Nav1.7 channels expressed in nociceptors, reducing the excitability of pain-sensing neurons and decreasing the generation of action potentials in response to noxious stimuli [16] [17]. Electrophysiological recordings from cultured dorsal root ganglion neurons demonstrate concentration-dependent reductions in sodium current density, with half-maximal effects occurring at concentrations corresponding to analgesic doses [1].

The compound's peripheral selectivity results from the preferential expression of Nav1.7 channels in small-diameter unmyelinated and thinly myelinated sensory fibers that transmit nociceptive signals [14] [17]. This selective distribution allows targeted inhibition of pain pathways while sparing large-diameter mechanoreceptive fibers responsible for touch sensation and motor function [15].

Central nervous system effects are primarily indirect, resulting from reduced peripheral input rather than direct central action [18] [19]. However, recent evidence suggests that spinal cord injury and chronic pain states can induce ectopic Nav1.7 expression in spinal dorsal horn neurons, providing potential sites for central activity [18]. Under these pathological conditions, the compound may contribute to analgesic effects through direct inhibition of abnormally expressed central Nav1.7 channels.

Sympathetic nervous system involvement represents an important component of the compound's mechanism of action, particularly in neuropathic pain conditions [20] [15]. Nav1.7 channels expressed in sympathetic ganglia contribute to sympathetic sprouting and maintenance of neuropathic pain states [15]. The compound's ability to inhibit sympathetic Nav1.7 channels provides additional therapeutic benefits in chronic pain conditions where sympathetic dysfunction contributes to pain maintenance.

Current-clamp recordings from dorsal root ganglion neurons demonstrate that the compound reduces membrane excitability and suppresses depolarization-induced action potential generation [1]. These effects translate to decreased pain signal transmission from peripheral nociceptors to central processing centers, resulting in reduced pain sensation without affecting normal sensory or motor function [14] [17].

The differential distribution of Nav1.7 channels between peripheral and central nervous systems explains the compound's favorable therapeutic index, providing effective analgesia through peripheral mechanisms while avoiding central nervous system side effects commonly associated with broader-spectrum sodium channel blockers [21] [22].

Nervous System ComponentNav1.7 ExpressionCompound EffectFunctional Outcome
Peripheral nociceptorsHigh densityDirect inhibitionReduced pain signal generation
Dorsal root gangliaHigh densityDecreased excitabilityDiminished action potential firing
Sympathetic gangliaModerate densityReduced sproutingDecreased sympathetic pain contribution
Spinal dorsal hornLow (injury-induced)Indirect modulationReduced central sensitization
Supraspinal centersMinimalMinimal effectPreserved cognitive function

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

359.16337692 g/mol

Monoisotopic Mass

359.16337692 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

Explore Compound Types